molecular formula C20H22BrN5O2 B2800608 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide CAS No. 1326905-43-4

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide

Cat. No.: B2800608
CAS No.: 1326905-43-4
M. Wt: 444.333
InChI Key: MYQVDISHYFRBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide is a synthetic chemical compound designed for research applications. Its structure incorporates a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core, a fused heterocyclic system of significant interest in medicinal chemistry due to its ability to mimic purine bases found in DNA and RNA . This structural similarity makes such scaffolds valuable precursors for developing bioactive molecules . The compound is further functionalized with a 4-bromophenyl group at the 2-position and an N-cyclohexyl-N-methylacetamide side chain at the 5-position. The bromophenyl moiety is a common pharmacophore in drug discovery, often used to enhance binding affinity and metabolic stability . The cyclohexyl and methyl groups on the acetamide side chain are likely to influence the compound's lipophilicity and membrane permeability. Fused pyrazolo-triazine derivatives have been extensively explored for their diverse biological potential, which can include anticancer, antibacterial, and anti-inflammatory activities . The presence of the 1,2,4-triazole component in the core structure is also associated with a broad spectrum of pharmacological properties, underscoring the compound's value as a key intermediate for hit-to-lead optimization campaigns . This product is provided for research purposes to support investigations in chemical biology, medicinal chemistry, and drug discovery. It is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only (RUO). Not for diagnostic or therapeutic use, and not intended for personal use.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O2/c1-24(16-5-3-2-4-6-16)19(27)12-25-20(28)18-11-17(23-26(18)13-22-25)14-7-9-15(21)10-8-14/h7-11,13,16H,2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQVDISHYFRBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation reaction of 4-bromophenylhydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then subjected to cyclization with appropriate reagents to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bromophenyl ring .

Scientific Research Applications

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Core Structure : The target compound and analogs in and share the pyrazolo-triazine core, whereas the compound in employs a 1,2,4-triazole core. The pyrazolo-triazine system may confer distinct electronic properties due to its fused heterocyclic arrangement .

Substituent Effects: The N-cyclohexyl-N-methyl group in the target compound introduces significant steric bulk and lipophilicity compared to the 3-methoxybenzyl () and 4-chlorobenzyl () groups. This could enhance membrane permeability but reduce solubility. The 4-bromophenyl substituent (target and ) vs. The triazole-based compound () incorporates a sulfur atom and fluorophenyl group, which may improve metabolic stability or hydrogen-bonding capacity .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from its analogs:

  • Bioactivity Trends : Pyrazolo-triazine derivatives often exhibit kinase inhibitory or antimicrobial activity. For example, the 3-methoxybenzyl analog () may target enzymes sensitive to aromatic methoxy groups, while the 4-chlorobenzyl analog () could enhance hydrophobic binding .

Q & A

Q. What are the key structural features influencing the compound’s reactivity and stability?

The compound’s pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core, 4-bromophenyl group, and N-cyclohexyl-N-methylacetamide side chain dictate its chemical behavior. The bromophenyl group enhances π-π stacking interactions, while the acetamide moiety influences solubility and hydrogen-bonding potential. Stability is affected by the oxo group at position 4, which may undergo keto-enol tautomerism under specific conditions .

Q. What synthetic methodologies are validated for this compound?

Synthesis typically involves:

  • Step 1 : Cyclization of precursor amines or hydrazines to form the pyrazolo-triazine core under reflux with acetic acid or DMF .
  • Step 2 : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Acetamide side-chain incorporation using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are critical for characterization?

  • NMR : 1^1H/13^{13}C NMR confirms regiochemistry of substituents (e.g., bromophenyl vs. cyclohexyl groups) .
  • HPLC-MS : Validates purity (>95%) and molecular weight .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-triazine core (e.g., bond angles, torsion angles) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature : Pyrazolo-triazine cyclization requires 80–100°C in DMF to avoid incomplete ring closure .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency for bromophenyl introduction (yield increases from 45% to 72%) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during acetamide coupling .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Substituent effects : The N-cyclohexyl group’s steric bulk vs. smaller substituents (e.g., methyl) alters target binding affinity.
  • Assay conditions : Varying pH or serum protein content in cytotoxicity assays (e.g., MTT vs. ATP-based assays) . Methodological solution : Perform structure-activity relationship (SAR) studies with standardized assay protocols (Table 1).

Table 1 : Biological Activity Variations Across Analogues

SubstituentIC50_{50} (μM)Assay TypeReference
N-Cyclohexyl12.3 ± 1.2ATP-based (pH 7.4)
N-Methyl8.9 ± 0.7MTT (pH 7.0)

Q. What computational strategies predict reactivity or binding modes?

  • Quantum chemical calculations : Density Functional Theory (DFT) identifies electrophilic sites (e.g., C-3 of the triazine ring) prone to nucleophilic attack .
  • Molecular docking : Simulates interactions with kinase targets (e.g., EGFR) using AutoDock Vina; energy scores correlate with experimental IC50_{50} values .

Q. How to address solubility challenges in biological testing?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the acetamide side chain without disrupting core activity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding metabolic stability?

  • Species differences : Rat liver microsomes show faster clearance (t1/2_{1/2} = 15 min) vs. human (t1/2_{1/2} = 45 min) due to CYP3A4/2D6 isoform variability .
  • Analytical sensitivity : LC-MS/MS detects low-abundance metabolites (e.g., demethylated products) missed by UV-based methods .

Methodological Recommendations

  • Experimental design : Use factorial design (e.g., Box-Behnken) to optimize solvent, temperature, and catalyst ratios .
  • Data validation : Cross-reference NMR assignments with crystallographic data to avoid misassignment of overlapping peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.